molecular formula C17H30N2O2S B2486717 1-(Adamantan-1-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea CAS No. 2309752-97-2

1-(Adamantan-1-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea

Cat. No.: B2486717
CAS No.: 2309752-97-2
M. Wt: 326.5
InChI Key: ZSOVYOGZUIGGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Adamantan-1-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea is a synthetic compound that has garnered interest due to its unique structure and potential applications in various fields. The compound features an adamantane moiety, which is known for its rigidity and stability, making it a valuable component in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea typically involves the reaction of adamantane derivatives with appropriate urea precursors. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced under specific conditions to yield corresponding amines.

    Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antifungal or antibacterial agent.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of viral infections and neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials due to its stability and unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets effectively. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Adamantan-1-yl)ethanone oxime esters: Known for their antifungal activity.

    Adamantan-1-yl acrylate: Used in the synthesis of advanced materials.

    N-Adamantan-1-yl-2,4-dichlorobenzamide: Explored for its potential as a pesticide.

Uniqueness

1-(Adamantan-1-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and methylsulfanyl groups provides opportunities for diverse chemical modifications, enhancing its versatility in various applications.

Properties

IUPAC Name

1-(1-adamantyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2S/c1-21-15(3-4-22-2)11-18-16(20)19-17-8-12-5-13(9-17)7-14(6-12)10-17/h12-15H,3-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOVYOGZUIGGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.